

Application Note: Comprehensive Characterization of 5-Methoxybenzofuran-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Methoxybenzofuran-2-carboxylic acid

Cat. No.: B082437

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Introduction

5-Methoxybenzofuran-2-carboxylic acid (C₁₀H₈O₄, Molar Mass: 192.17 g/mol) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its physicochemical properties, which are critical for any downstream application, from drug development to organic electronics.

This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of **5-Methoxybenzofuran-2-carboxylic acid**. We will delve into the principles, experimental protocols, and expected data for a multi-technique approach, ensuring the highest level of scientific rigor and confidence in the analytical results.

Physicochemical Properties

A foundational understanding of the basic physical properties of **5-Methoxybenzofuran-2-carboxylic acid** is essential before commencing detailed analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₄	
Molar Mass	192.17 g/mol	
Appearance	Solid	
Melting Point	~212 °C	[1]
Predicted XlogP	2.4	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for unambiguous structure confirmation.

Rationale for NMR Analysis

For **5-Methoxybenzofuran-2-carboxylic acid**, ¹H NMR will reveal the substitution pattern on the aromatic ring and the presence of the methoxy and carboxylic acid protons. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for the 5-methoxy substitution pattern. ¹³C NMR will confirm the carbon skeleton, including the quaternary carbons of the benzofuran ring and the carbonyl carbon of the carboxylic acid.

Predicted NMR Data

While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily available, we can predict the chemical shifts based on established principles and data from analogous structures.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Data for **5-Methoxybenzofuran-2-carboxylic acid** (in DMSO-d₆)

¹ H NMR	Predicted δ (ppm)	Multiplicity	Assignment
Carboxylic Acid	~13.0	br s	1H, -COOH
Aromatic	~7.6	d	1H, H-7
Aromatic	~7.5	s	1H, H-3
Aromatic	~7.2	d	1H, H-4
Aromatic	~7.0	dd	1H, H-6
Methoxy	~3.8	s	3H, -OCH ₃

¹³ C NMR	Predicted δ (ppm)	Assignment
Carbonyl	~162	C=O
Aromatic	~156	C-5
Aromatic	~150	C-7a
Aromatic	~146	C-2
Aromatic	~122	C-3a
Aromatic	~118	C-7
Aromatic	~112	C-6
Aromatic	~110	C-3
Aromatic	~104	C-4
Methoxy	~56	-OCH ₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.[6]

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR analysis of **5-Methoxybenzofuran-2-carboxylic acid**.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition ($C_{10}H_8O_4$) by providing a highly accurate mass measurement of the molecular ion. Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. ESI is a softer ionization technique, which is likely to yield a prominent molecular ion peak, while EI may induce more fragmentation, offering clues about the molecule's structure.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of **5-Methoxybenzofuran-2-carboxylic acid** is 192.04225 Da.^[2]

Table 2: Predicted m/z values for common adducts in ESI-MS

Adduct	Predicted m/z
[M+H] ⁺	193.04953
[M+Na] ⁺	215.03147
[M-H] ⁻	191.03497
[M+NH ₄] ⁺	210.07607

Data sourced from PubChem predictions.^[2]

Expected Fragmentation Pattern (EI-MS): Under electron ionization, carboxylic acids can undergo characteristic fragmentation.^{[7][8]} For **5-Methoxybenzofuran-2-carboxylic acid**, key fragmentation pathways could include:

- Loss of -OH (M-17): leading to a fragment at m/z 175.
- Loss of -COOH (M-45): resulting in a fragment at m/z 147.

- Decarboxylation ($-\text{CO}_2$): although less common for the molecular ion, can occur from fragments.

Experimental Protocol: LC-MS (ESI)

Caption: Workflow for LC-MS analysis of **5-Methoxybenzofuran-2-carboxylic acid**.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of a compound and for quantification. A robust HPLC method is crucial for quality control.

Rationale for HPLC Analysis

A reverse-phase HPLC method will be developed to separate **5-Methoxybenzofuran-2-carboxylic acid** from any potential impurities, starting materials, or side products from its synthesis. The carboxylic acid moiety allows for good interaction with polar mobile phases, while the benzofuran core provides the necessary hydrophobicity for retention on a C18 stationary phase.

Experimental Protocol: HPLC Purity Assessment

Table 3: HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% to 95% B over 20 min
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection	UV at 254 nm and 280 nm
Injection Volume	10 μ L
Sample Preparation	1 mg/mL in Acetonitrile/Water (1:1)

Rationale for parameter selection: A C18 column is a standard choice for reverse-phase chromatography.[9] The gradient elution ensures that both polar and non-polar impurities can be resolved. Formic acid is used to suppress the ionization of the carboxylic acid, leading to sharper peaks.[10] UV detection is suitable due to the aromatic nature of the benzofuran ring system.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FT-IR Analysis

The FT-IR spectrum of **5-Methoxybenzofuran-2-carboxylic acid** will provide clear evidence for the key functional groups: the carboxylic acid (both O-H and C=O stretches) and the aromatic C-H and C=C bonds, as well as the C-O stretches of the ether and furan ring.

Predicted FT-IR Data

Table 4: Predicted FT-IR Peak Assignments

Wavenumber (cm ⁻¹)	Vibration	Expected Appearance
2500-3300	O-H stretch (Carboxylic acid)	Very broad
~3100	C-H stretch (Aromatic)	Medium
~2950	C-H stretch (Methyl)	Medium
1680-1710	C=O stretch (Carboxylic acid dimer)	Strong, sharp
~1600, ~1480	C=C stretch (Aromatic ring)	Medium to strong
~1250, ~1030	C-O stretch (Aryl ether & furan)	Strong

These predictions are based on typical functional group absorption regions.[\[6\]](#)[\[11\]](#)[\[12\]](#) The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.[\[6\]](#)

Experimental Protocol: FT-IR (ATR)

- **Background Scan:** Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- **Data Acquisition:** Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
- **Data Processing:** The instrument software will automatically subtract the background from the sample spectrum.

Additional Characterization Techniques

For a truly comprehensive analysis, particularly in a regulatory or drug development setting, the following techniques should also be considered.

Elemental Analysis

This technique provides the percentage composition of elements (C, H, O) in the compound, which can be compared to the theoretical values to confirm the empirical formula.

Table 5: Theoretical Elemental Composition of $C_{10}H_8O_4$

Element	Theoretical %
Carbon (C)	62.50%
Hydrogen (H)	4.20%
Oxygen (O)	33.30%

Calculated from the molecular formula.[13]

Thermal Analysis (TGA/DSC)

- Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of the compound. A sharp melting endotherm is indicative of a pure, crystalline substance.[14] For **5-Methoxybenzofuran-2-carboxylic acid**, a sharp endotherm is expected around its reported melting point of 212 °C.[1]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profile.[14] The TGA thermogram would show the temperature at which the compound begins to decompose.

UV-Vis Spectroscopy

Due to its extended conjugated system, **5-Methoxybenzofuran-2-carboxylic acid** is expected to absorb UV radiation. A UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, can be used for quantitative analysis (e.g., using a Beer-Lambert law calibration curve) and as a supplementary identification tool. The spectrum of benzofuran derivatives typically shows absorption bands around 280-290 nm.[15]

Conclusion

The characterization of **5-Methoxybenzofuran-2-carboxylic acid** requires a multi-faceted analytical approach. The combination of NMR for structural elucidation, mass spectrometry for molecular weight and formula confirmation, HPLC for purity assessment, and FT-IR for functional group identification provides a robust and reliable dataset to confirm the identity and quality of this important chemical entity. Further analysis by elemental, thermal, and UV-Vis techniques can provide additional layers of confirmation, which are often required in regulated environments. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers working with this compound and its derivatives.

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